molecular formula C14H19BrO B8621235 3-Bromo-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-1-ol

3-Bromo-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-1-ol

Cat. No. B8621235
M. Wt: 283.20 g/mol
InChI Key: IITCAGWHYYLXBO-UHFFFAOYSA-N
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Patent
US06849658B2

Procedure details

13.40 g (100.0 mmol) of ammonium chloride and 100 ml of dichloromethane are introduced into a three-necked flask under an argon atmosphere. A solution composed of 34.60 g (199.0 mmol) of 3-bromophenol, 89.00 g (486.0 mmol) of 2,5-dichloro-2,5-dimethylhexane and 300 ml of dichloromethane is added dropwise. The reaction mixture is stirred for sixteen hours at room temperature. The reaction mixture is poured into water and extracted with dichloromethane, the extract is washed with water and the organic phase is separated by settling, dried over magnesium sulphate and evaporated. The residue obtained is purified by chromatography on a silica column eluted with a mixture composed of 80% heptane and 20% dichloromethane. After evaporating the solvents, 30.00 g (53%) of the expected compound are collected in the form of white crystals with a melting point of 93° C.
Quantity
13.4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
34.6 g
Type
reactant
Reaction Step Two
Quantity
89 g
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl-].[NH4+].ClCCl.[Br:6][C:7]1[CH:8]=[C:9]([OH:13])[CH:10]=[CH:11][CH:12]=1.Cl[C:15]([CH3:23])([CH2:17][CH2:18][C:19](Cl)([CH3:21])[CH3:20])[CH3:16]>O>[Br:6][C:7]1[CH:8]=[C:9]([OH:13])[C:10]2[C:15]([CH3:23])([CH3:16])[CH2:17][CH2:18][C:19]([CH3:21])([CH3:20])[C:11]=2[CH:12]=1 |f:0.1|

Inputs

Step One
Name
Quantity
13.4 g
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
100 mL
Type
reactant
Smiles
ClCCl
Step Two
Name
Quantity
34.6 g
Type
reactant
Smiles
BrC=1C=C(C=CC1)O
Step Three
Name
Quantity
89 g
Type
reactant
Smiles
ClC(C)(CCC(C)(C)Cl)C
Step Four
Name
Quantity
300 mL
Type
reactant
Smiles
ClCCl
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred for sixteen hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added dropwise
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane
WASH
Type
WASH
Details
the extract is washed with water
CUSTOM
Type
CUSTOM
Details
the organic phase is separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue obtained
CUSTOM
Type
CUSTOM
Details
is purified by chromatography on a silica column
WASH
Type
WASH
Details
eluted with a mixture
CUSTOM
Type
CUSTOM
Details
After evaporating the solvents, 30.00 g (53%) of the expected compound
CUSTOM
Type
CUSTOM
Details
are collected in the form of white crystals with a melting point of 93° C.

Outcomes

Product
Name
Type
Smiles
BrC=1C=C(C=2C(CCC(C2C1)(C)C)(C)C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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